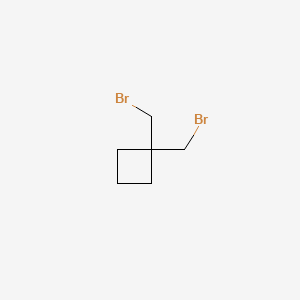

1,1-Bis(bromomethyl)cyclobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Bis(bromomethyl)cyclobutane is a chemical compound with the CAS Number: 20371-79-3 and a molecular weight of 241.95 . It has a linear formula of C6H10BR2 .

Synthesis Analysis

The synthesis of cyclobutanes involves various methods. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides can yield various substituted aryl cyclopropanes and cyclobutanes . Another method involves the [2 + 2] cycloaddition of terminal alkenes with allenoates .Molecular Structure Analysis

The this compound molecule contains a total of 18 bonds, including 8 non-H bonds and 1 four-membered ring . It consists of 10 Hydrogen atoms, 6 Carbon atoms, and 2 Bromine atoms .Chemical Reactions Analysis

(Bromomethyl)cyclobutane, a related compound, has been reported to react with various hydroxychromen-4-one derivatives in the presence of anhydrous K2CO3/dry acetone and Bu4N+I- (PTC) .Wissenschaftliche Forschungsanwendungen

Cyclobutane Derivatives and Chemical Synthesis

1,1-Bis(bromomethyl)cyclobutane and its derivatives play a crucial role in chemical synthesis. For instance, the formation of 1,2-Bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane through dehydrogenated intermolecular cyclization of 4-vinyl-1-methylpyridinyl radicals represents an interesting chemical transformation, showcasing the utility of cyclobutane derivatives in synthesizing complex organic compounds (Muramatsu, Toyota, & Satou, 2009).

Photocatalysis and Molecular Engineering

Cyclobutanes, similar to this compound, are integral in photocatalytic processes. For instance, the study of [2+2] photocycloaddition of cinnamates in flow, involving the creation of cyclobutane derivatives, highlights their role in developing molecules with biological activity. This process is enhanced by the use of catalysts, emphasizing the importance of cyclobutane compounds in catalysis and molecular engineering (Telmesani et al., 2015).

Metal-Organic Frameworks and Nanoparticles

The development of metal-organic frameworks (MOFs) and nanoparticles is another significant area where derivatives of this compound find application. A study on thixotropic hydrogel derived from a product of organic solid-state synthesis involving cyclobutane compounds demonstrates their role in forming nanoscale metal-organic particles. This research suggests potential applications in areas like catalysis, drug delivery, and material science (Hamilton et al., 2011).

Supramolecular Chemistry

In supramolecular chemistry, cyclobutane derivatives serve as building blocks for creating complex molecular architectures. The self-assembly of metal-organic squares derived from linear templates using cyclobutane compounds demonstrates their utility in constructing sophisticated molecular structures, which could have implications in areas like molecular recognition, sensing, and catalysis (Papaefstathiou et al., 2004).

Organic Gelators and Material Science

Cyclobutane derivatives are also used in the development of organic gelators. The structural studies of a new low molecular mass organic gelator for organic liquids based on cyclobutane-1,1-dicarboxylic acid reveal their potential in creating stable gels, which can have applications in material science and drug delivery systems (Ballabh, Trivedi, & Dastidar, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1-bis(bromomethyl)cyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-4-6(5-8)2-1-3-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLYUDXIHNNLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CBr)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691750.png)

![1-ethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2691759.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2691762.png)

![methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2691764.png)

![ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2691770.png)